molecular formula C11H13NO B1272193 2-(Tert-Butyl)Phenyl Isocyanate CAS No. 56309-60-5

2-(Tert-Butyl)Phenyl Isocyanate

Cat. No. B1272193
CAS RN: 56309-60-5
M. Wt: 175.23 g/mol
InChI Key: YQQNLONQWMLAQX-UHFFFAOYSA-N
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Description

2-(Tert-Butyl)Phenyl Isocyanate is an isocyanide, commonly called isonitrile or carbylamine . It undergoes [2+2] cycloaddition reaction with phosphagermaallene to yield 1-oxa-2-germacyclobutane . It also undergoes cycladdition reaction with molybdenum dioxo bis (aryloxide) complex to form a novel 16-electron molybdenum oxo-imido bis (aryloxide) complex .


Synthesis Analysis

A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .


Molecular Structure Analysis

The molecular formula of 2-(Tert-Butyl)Phenyl Isocyanate is C11H13NO . Its average mass is 175.227 Da and its monoisotopic mass is 175.099716 Da .


Chemical Reactions Analysis

2-(Tert-Butyl)Phenyl Isocyanate undergoes [2+2] cycloaddition reaction with phosphagermaallene to yield 1-oxa-2-germacyclobutane . It also undergoes cycladdition reaction with molybdenum dioxo bis (aryloxide) complex to form a novel 16-electron molybdenum oxo-imido bis (aryloxide) complex .


Physical And Chemical Properties Analysis

The density of 2-(Tert-Butyl)Phenyl Isocyanate is 0.9±0.1 g/cm3 . Its boiling point is 235.7±19.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Graphene Oxide Nanoplatelets Preparation

“2-(Tert-Butyl)Phenyl Isocyanate” can be used in the preparation of isocyanate-treated graphite oxides (iGOs). These iGOs can then be exfoliated in polar aprotic solvents to obtain graphene oxide nanoplatelets, which have various applications in electronics, materials science, and nanotechnology .

Metal-Organic Frameworks Modification

This compound can also be used to post-synthetically modify metal-organic frameworks (MOFs). By introducing “2-(Tert-Butyl)Phenyl Isocyanate” into MOFs, microporous urea-functionalized frameworks can be obtained, which are useful in gas storage, separation technologies, and catalysis .

Blocked Isocyanates Mechanism Study

In scientific research, understanding the mechanisms of reactions involving blocked isocyanates is crucial. “2-(Tert-Butyl)Phenyl Isocyanate” could serve as a model compound for studying the reaction mechanisms between blocked isocyanates and nucleophiles, such as hydroxyl groups .

4. Reactivity Rates Analysis in Polymer Chemistry The reactivity rates of various end-groups in polymers like Hydroxyl-Terminated Polybutadiene (HTPB) with monoisocyanates can be studied using “2-(Tert-Butyl)Phenyl Isocyanate”. NMR spectroscopy can monitor these reactions, providing insights into polymer chemistry and materials science .

Cyclotrimerization Energy Studies

Research into the thermal stabilities and conformational behaviors of isocyanurates involves studying the cyclotrimerization energy. “2-(Tert-Butyl)Phenyl Isocyanate” could be used to understand how phenyl groups affect the cyclotrimerization process compared to alkyl-substituted isocyanurates .

Safety And Hazards

2-(Tert-Butyl)Phenyl Isocyanate is flammable and containers may explode when heated . Vapors may form explosive mixtures with air . It causes burns of eyes, skin, and mucous membranes . It is very toxic to aquatic life with long-lasting effects .

Future Directions

2-(Tert-Butyl)Phenyl Isocyanate can form hepta-coordinate homoleptic complexes, despite having a large t-Bu group, which is held far away from the metal center because of the linearity of the M-C≡N-C linkages .

properties

IUPAC Name

1-tert-butyl-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,3)9-6-4-5-7-10(9)12-8-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQNLONQWMLAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370887
Record name 2-tert-Butylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-Butyl)Phenyl Isocyanate

CAS RN

56309-60-5
Record name 2-tert-Butylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butylphenyl isocyanate
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